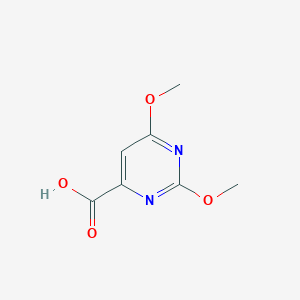
2,6-Dimethoxypyrimidine-4-carboxylic acid
Descripción general
Descripción
2,6-Dimethoxypyrimidine-4-carboxylic acid is a chemical compound that is part of the pyrimidine family, which is characterized by a six-membered ring structure containing nitrogen atoms. The presence of methoxy groups and a carboxylic acid function in the molecule suggests its potential utility in various chemical reactions and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2,6-dimethoxypyrimidine-4-carboxylic acid often involves the reaction of substituted pyrimidines with other reagents. For instance, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was achieved by reacting 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate . This demonstrates the reactivity of the dimethoxypyrimidine moiety towards nucleophilic substitution and carbonylation reactions.
Molecular Structure Analysis
The molecular structure of compounds containing the 2,6-dimethoxypyrimidine moiety has been elucidated using X-ray diffraction analysis. For example, the hydrogen-bonding patterns in cocrystals of 2-amino-4,6-dimethoxypyrimidine with phthalic acid and 4-aminobenzoic acid have been described, showing the formation of helical chains and cyclic hydrogen-bonded motifs, respectively . These studies highlight the ability of the dimethoxypyrimidine ring to participate in hydrogen bonding, which is crucial for the formation of cocrystals and the determination of molecular conformation.
Chemical Reactions Analysis
The reactivity of carboxylic acids, including those related to 2,6-dimethoxypyrimidine-4-carboxylic acid, has been explored in the context of high-performance liquid chromatography (HPLC). Carboxylic acids have been derivatized with various reagents to enhance their fluorescence properties for detection purposes . These studies indicate that the carboxylic acid group in such compounds is amenable to derivatization, which is useful for analytical and preparative applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethoxypyrimidine-4-carboxylic acid derivatives can be inferred from related compounds. For instance, the crystal structure of a thiourea derivative provides information on its molecular geometry and packing in the solid state . Additionally, the use of various derivatization agents for HPLC analysis of carboxylic acids suggests that these compounds have suitable properties for chromatographic separation and sensitive detection . The thermal behavior and stability of related compounds have also been evaluated using TGA-DSC analysis, which is important for understanding their behavior under different conditions .
Aplicaciones Científicas De Investigación
Application 1: Anti-Inflammatory Agents
- Summary of Application : Pyrimidines, including 2,6-Dimethoxypyrimidine-4-carboxylic acid, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : The anti-inflammatory activity of pyrimidines is usually assessed using inflammation models. For example, Zhang and coworkers reported the synthesis of several ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines for their potential use as anti-inflammatory agents. LPS-stimulated inflammation model was used to assess the anti-inflammatory activity of the target compounds .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: Electrochemical Performance
- Summary of Application : Metal complexes of 2,6-pyridinedicarboxylic acid (a similar compound to 2,6-Dimethoxypyrimidine-4-carboxylic acid) were integrated with polypyrrole to create new composites for studying their electrochemical performance as potential hybrid electrodes .
- Methods of Application : The composites were synthesized by electrochemical polymerization using sodium para-toluenesulfonate as dopant on ITO glass in a three-electrode cell. Their cyclic voltammetry performance was recorded at room temperature in the potential range of -0.5 to +0.9 V at 50 mV.s−1 scan rate .
- Results or Outcomes : The composite films exhibited enhanced capacitive behavior in 0.1 M KCl solution and enhanced pseudocapacitive behavior in 0.1 M KCl + 0.01 M K3[Fe(CN)6]. This electrochemical pseudocapacitive trait is also reflected by improved conductivity values .
Application 3: Synthesis of Heterocycles
- Summary of Application : 4-Hydroxy-2-quinolones, which are structurally similar to 2,6-Dimethoxypyrimidine-4-carboxylic acid, have been used in the synthesis of various heteroannelated derivatives .
- Methods of Application : The synthetic methodologies of quinolin-2,4-dione derivatives have been explored, along with their utility in the synthesis of fused ring systems .
- Results or Outcomes : The synthesis of these heterocycles has led to the creation of compounds with unique biological activities .
Application 4: Surface Modification of Nanomaterials
- Summary of Application : Carboxylic acids, including 2,6-Dimethoxypyrimidine-4-carboxylic acid, can be used for the surface modification of nanomaterials .
- Methods of Application : The carboxylic acid group can form strong bonds with the surface of nanomaterials, altering their properties and making them suitable for various applications .
- Results or Outcomes : The surface modification of nanomaterials with carboxylic acids can lead to improved performance in various fields, including medicine and pharmacy .
Application 5: Preparation of Cocrystals
- Summary of Application : 2-Amino-4,6-dimethoxypyrimidine, a compound similar to 2,6-Dimethoxypyrimidine-4-carboxylic acid, has been used in the preparation of cocrystals .
- Methods of Application : The cocrystal was prepared by reacting 2-amino-4,6-dimethoxypyrimidine with anthranilic acid .
- Results or Outcomes : The resulting cocrystal could potentially have unique properties and applications .
Application 6: Synthesis Path
- Summary of Application : “2,6-Dimethoxypyrimidine-4-carboxylic acid” is a chemical compound that can be used in the synthesis of other complex molecules .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Typically, this would involve reaction with other reagents under controlled conditions .
- Results or Outcomes : The outcome would be the synthesis of the target molecule, which could have various applications depending on its structure and properties .
Application 7: Surface Modification of Nanomaterials
- Summary of Application : Carboxylic acids, including “2,6-Dimethoxypyrimidine-4-carboxylic acid”, can be used for the surface modification of nanomaterials .
- Methods of Application : The carboxylic acid group can form strong bonds with the surface of nanomaterials, altering their properties and making them suitable for various applications .
- Results or Outcomes : The surface modification of nanomaterials with carboxylic acids can lead to improved performance in various fields, including medicine and pharmacy .
Application 8: Preparation of Cocrystals
- Summary of Application : “2-Amino-4,6-dimethoxypyrimidine”, a compound similar to “2,6-Dimethoxypyrimidine-4-carboxylic acid”, has been used in the preparation of cocrystals .
- Methods of Application : The cocrystal was prepared by reacting “2-amino-4,6-dimethoxypyrimidine” with anthranilic acid .
- Results or Outcomes : The resulting cocrystal could potentially have unique properties and applications .
Safety And Hazards
The safety data sheet for a similar compound, 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2,6-dimethoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCAETLUMQRTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371204 | |
| Record name | 2,6-Dimethoxypyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Dimethoxypyrimidine-4-carboxylic acid | |
CAS RN |
59864-30-1 | |
| Record name | 2,6-Dimethoxypyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxypyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




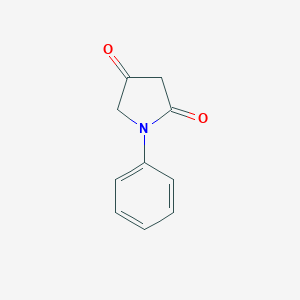
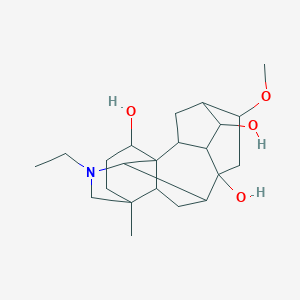

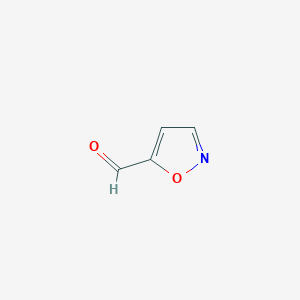
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
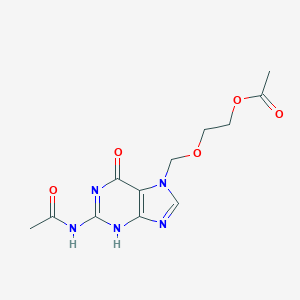
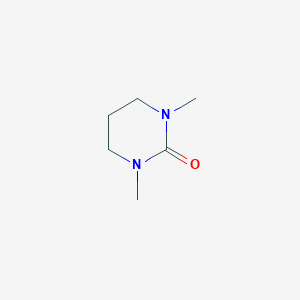

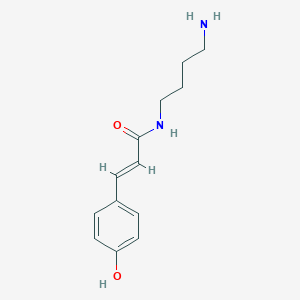
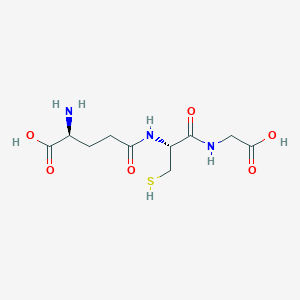
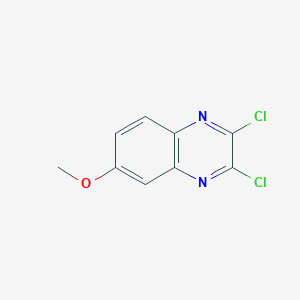
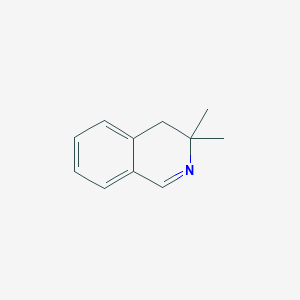
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)